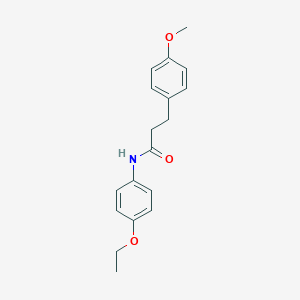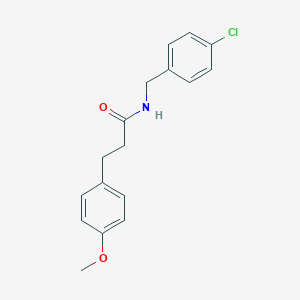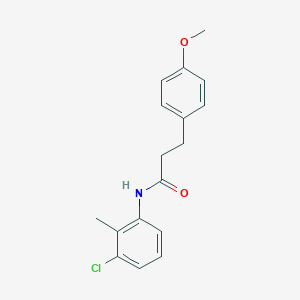![molecular formula C24H30N2O5 B503015 1-bencil-5-{2-hidroxi-3-[(2-hidroxietil)amino]propoxi}-2-metil-1H-indol-3-carboxilato de etilo CAS No. 347369-19-1](/img/structure/B503015.png)
1-bencil-5-{2-hidroxi-3-[(2-hidroxietil)amino]propoxi}-2-metil-1H-indol-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.5g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Biológico de los Derivados del Indol
Los derivados del indol son conocidos por sus diversas aplicaciones biológicas y clínicas. Se ha informado que presentan diversas propiedades biológicamente vitales, incluida la actividad anti-VIH-1 a través de estudios de acoplamiento molecular . El ácido indol-3-acético, una hormona vegetal producida por la degradación del triptófano en plantas superiores, es uno de esos derivados que destaca la importancia de los indoles en los sistemas biológicos .
Aplicaciones en el Tratamiento de Enfermedades
El tratamiento de células cancerosas, microbios y diferentes tipos de trastornos ha visto una creciente atención hacia la aplicación de derivados del indol. Tanto los indoles naturales como los sintéticos han sido reconocidos por sus importantes compuestos biológicamente activos en estas áreas .
Métodos de Síntesis
Se han realizado estudios sobre los métodos de síntesis de compuestos relacionados, como el 1-bencil-5-metil-1H-1,2,3-triazol-4-carboxilato de etilo, utilizando Síntesis Orgánica Asistida por Microondas (MAOS). Esto indica una posible aplicación de investigación en el desarrollo de métodos de síntesis para moléculas complejas similares .
Reacciones Multicomponentes
Los indoles se han utilizado en reacciones multicomponentes que involucran derivados de indol-3-aldehído. Estas reacciones se han desarrollado para proporcionar varios productos en diferentes condiciones, incluida la irradiación de microondas y el reflujo, lo que podría ser relevante para su compuesto de interés .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the treatment of different disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . This interaction often involves the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to their downstream effects.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have significant molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl 1-benzyl-5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-3-30-24(29)23-17(2)26(15-18-7-5-4-6-8-18)22-10-9-20(13-21(22)23)31-16-19(28)14-25-11-12-27/h4-10,13,19,25,27-28H,3,11-12,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTXDHMFJRJERV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)








